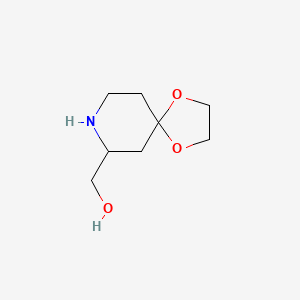
8-Quinazolinecarboxaldehyde, 5-bromo-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-8-quinazolinecarboxaldehyde oxime is a chemical compound that belongs to the quinazoline family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-quinazolinecarboxaldehyde oxime typically involves the formation of the oxime from the corresponding aldehyde or ketone. One common method is the Beckmann rearrangement, where the oxime is formed by treating the aldehyde with hydroxylamine (NH2OH) under acidic conditions . The reaction conditions often involve heating and the use of a catalyst to facilitate the rearrangement.
Industrial Production Methods
Industrial production methods for 5-Bromo-8-quinazolinecarboxaldehyde oxime may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-8-quinazolinecarboxaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles or other oxidized products.
Reduction: Reduction reactions can convert the oxime to amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitriles, while reduction can produce amines .
Aplicaciones Científicas De Investigación
5-Bromo-8-quinazolinecarboxaldehyde oxime has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-8-quinazolinecarboxaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can undergo rearrangement reactions, such as the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions . This rearrangement involves the migration of an alkyl group and the formation of a new carbon-nitrogen bond .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo derivatives of indole phytoalexins: These compounds have similar bromine substitution and exhibit biological activities.
Other quinazoline derivatives: Quinazoline derivatives with different substituents have been studied for their diverse biological activities.
Uniqueness
5-Bromo-8-quinazolinecarboxaldehyde oxime is unique due to its specific structure and the presence of both the bromine atom and the oxime functional group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
1445781-44-1 |
|---|---|
Fórmula molecular |
C9H6BrN3O |
Peso molecular |
252.07 g/mol |
Nombre IUPAC |
N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H6BrN3O/c10-8-2-1-6(3-13-14)9-7(8)4-11-5-12-9/h1-5,14H |
Clave InChI |
YKZDSVHVOYVKBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=NC=NC2=C1C=NO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


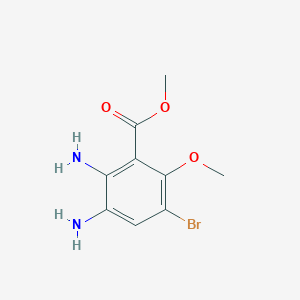
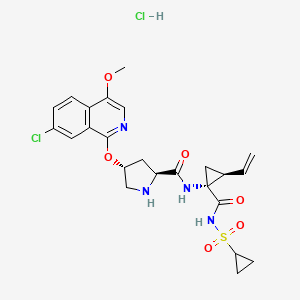
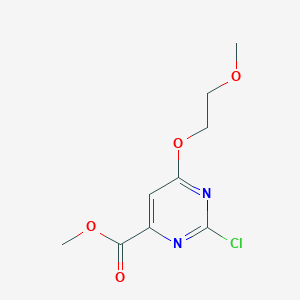
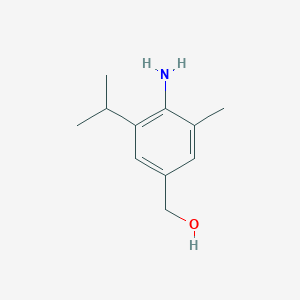
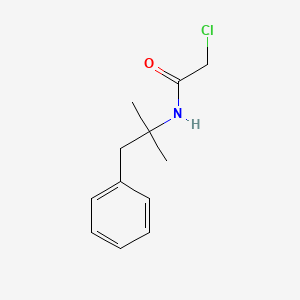
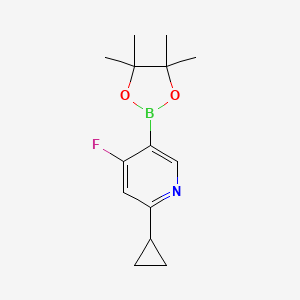
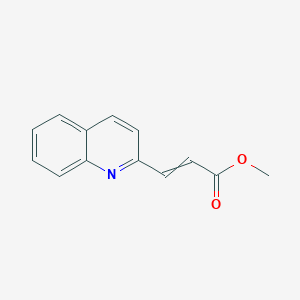
![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)
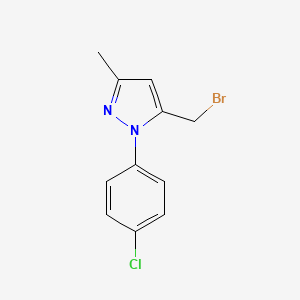
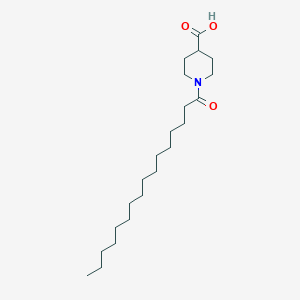
![Ethyl 3-[4-(bromomethyl)phenyl]propanoate](/img/structure/B13980829.png)


